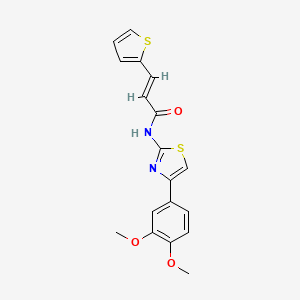

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an acrylamide-linked thiophen-2-yl moiety.

Properties

IUPAC Name |

(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-22-15-7-5-12(10-16(15)23-2)14-11-25-18(19-14)20-17(21)8-6-13-4-3-9-24-13/h3-11H,1-2H3,(H,19,20,21)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKULSJITVGQGLH-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety is often linked to anti-inflammatory and anticancer properties due to its ability to inhibit specific enzyme pathways. The acrylamide group may facilitate interactions with proteins involved in cell signaling and proliferation.

Interaction Studies

Molecular docking simulations suggest that the compound can bind effectively to certain protein targets, which may elucidate its pharmacological effects. These studies typically assess binding affinities and modes of action against specific proteins or enzymes relevant to disease pathways.

Biological Activities

-

Anticancer Activity :

- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Related thiazole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines, including leukemia and breast cancer models. For example, compounds similar to this one have exhibited IC50 values as low as 2.6 nM against human osteosarcoma cells .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Thiazole derivatives are often explored for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Study 1: Anticancer Evaluation

A study evaluated the antiproliferative effects of thiazole derivatives on human cancer cell lines. Compounds were tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The results indicated that certain derivatives had stronger binding affinities than established chemotherapeutic agents .

Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus. Results showed significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50 values as low as 2.6 nM | |

| Antimicrobial | MIC values from 0.22 to 0.25 μg/mL | |

| Anti-inflammatory | Modulation of cytokine production |

Table 2: Comparison of Related Compounds

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide | 12 - 18 | Antiproliferative |

| N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | 8 - 15 | Anticancer |

| This compound | <10 | Antimicrobial |

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- The target compound uniquely combines 3,4-dimethoxyphenyl (electron-donating groups) with thiophen-2-yl (π-conjugated heterocycle) on a thiazole-acrylamide scaffold.

- Analog retains the dimethoxyphenyl group but lacks the thiophene moiety, highlighting the importance of thiophene in modulating electronic properties.

- The cyano-substituted analog shows how electron-withdrawing groups alter reactivity and binding.

Implications for Target Compound :

- The 3,4-dimethoxyphenyl group may enhance antifungal activity, as seen in .

- The thiophen-2-yl moiety could synergize with thiazole for anticancer effects, similar to .

Physicochemical Properties

Q & A

(Basic) What are the common synthetic routes for (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how are reaction conditions optimized for yield and purity?

Methodological Answer:

Synthesis typically involves multi-step routes starting with functionalized thiazole and thiophene precursors. Key steps include:

- Coupling reactions : Use of acryloyl chloride derivatives under basic conditions (e.g., triethylamine in DMF) to form the acrylamide backbone .

- Solvent optimization : Polar aprotic solvents (DMF, ethanol) enhance reaction efficiency, while controlled temperatures (60–80°C) prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Yield optimization focuses on stoichiometric ratios (1:1.2 molar excess of acrylating agents) and catalyst selection (e.g., DMAP for acylation) .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted to confirm structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituents (e.g., thiophene protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 413.12) and fragmentation patterns to rule out impurities .

- FT-IR : Identify acrylamide C=O stretches (~1650 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .

- HPLC : Monitor purity (>98%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

(Basic) What in vitro biological assays are recommended for initial screening of anticancer activity, and how are IC50 values determined?

Methodological Answer:

- MTT assay : Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates, treat with 0.1–100 µM compound for 48–72 hours, and measure absorbance at 570 nm .

- Apoptosis markers : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptotic populations .

- IC50 calculation : Fit dose-response data to a sigmoidal curve (GraphPad Prism) using nonlinear regression .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize the thiophene and thiazole moieties for enhanced target binding?

Methodological Answer:

- Systematic substitution : Replace thiophene with furan or phenyl groups to assess π-π stacking effects .

- Computational docking : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK7); prioritize derivatives with ∆G < -8 kcal/mol .

- Bioactivity correlation : Compare IC50 values across analogs to identify critical substituents (e.g., 3,4-dimethoxyphenyl enhances solubility without reducing potency) .

(Advanced) What strategies mitigate poor solubility in aqueous media during pharmacological testing of this acrylamide derivative?

Methodological Answer:

- Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes to enhance solubility in in vitro assays .

- Nanoformulations : Encapsulate in PEGylated liposomes (70–100 nm diameter via sonication) for in vivo delivery .

- Prodrug design : Introduce phosphate esters at the methoxy groups, cleaved by alkaline phosphatase in vivo .

(Advanced) How do researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

- PK/PD modeling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .

- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to quantify CYP450-mediated degradation .

- Protein binding : Use equilibrium dialysis to assess free fraction; >90% binding may explain reduced efficacy .

(Advanced) What computational methods predict the binding mode of this compound to kinase targets like CDK7, and how are docking results validated experimentally?

Methodological Answer:

- Molecular docking : Simulate binding to CDK7’s ATP pocket (PDB: 5U2U) using Schrödinger Suite; prioritize poses with hydrogen bonds to Lys41 and Asp149 .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes .

- Validation : Mutagenesis (K41A mutation) and surface plasmon resonance (SPR) to measure KD shifts .

(Advanced) Which orthogonal analytical methods confirm compound identity when unexpected byproducts form during scale-up synthesis?

Methodological Answer:

- HPLC-MS : Detect byproducts via molecular ion peaks (e.g., [M+Na]+ adducts) .

- 2D NMR (HSQC/HMBC) : Resolve regioisomers by correlating 1H-13C coupling patterns .

- X-ray crystallography : Resolve ambiguous structures (e.g., E/Z isomerism) using single-crystal data .

(Advanced) How are metabolic stability and cytochrome P450 interactions assessed to prioritize derivatives for preclinical development?

Methodological Answer:

- Liver microsome assays : Incubate with NADPH (37°C, 1 hour), quantify parent compound via LC-MS to calculate t1/2 .

- CYP inhibition screening : Use fluorometric substrates (e.g., CYP3A4: BFC dealkylation) to measure IC50 values .

- Metabolite ID : High-resolution MS/MS to detect hydroxylated or demethylated products .

(Advanced) What statistical approaches analyze dose-response data from heterogeneous cell line panels to identify tumor-type specificity?

Methodological Answer:

- Hierarchical clustering : Group cell lines by IC50 profiles (Euclidean distance, Ward’s method) to identify sensitive subtypes (e.g., hematological vs. solid tumors) .

- ANOVA with Tukey’s test : Compare mean IC50 values across panels (p < 0.05 threshold) .

- Heatmap visualization : Use R/pheatmap to highlight clusters with >10-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.